2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Beschreibung
Eigenschaften
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c1-4-11-25-22(27)20-15-7-5-6-8-19(15)31-21(20)24-23(25)30-13-16(26)14-9-10-17(28-2)18(12-14)29-3/h4,9-10,12H,1,5-8,11,13H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBDUJZJDXEIKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC=C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one is a member of the thienopyrimidine class of compounds. Its unique structural features include a thieno[2,3-d]pyrimidin-4-one core and various substituents that contribute to its biological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties based on available research.
Chemical Structure
The compound's IUPAC name highlights its complex structure:
This structure includes a dimethoxyphenyl group and a furan ring, which are significant for its biological interactions.
Antimicrobial Activity
Research indicates that compounds with thienopyrimidine cores exhibit notable antimicrobial properties. For instance:
- Mechanism of Action : The compound may inhibit bacterial growth by interfering with cell wall synthesis or disrupting metabolic pathways.
- Case Study : A study evaluated the compound against various bacterial strains. Results showed significant inhibition of growth in Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anticancer Properties
The anticancer potential of this compound is particularly noteworthy:
- Cell Line Studies : In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspases and modulation of apoptotic pathways .
- Dose-Response Relationship : A dose-dependent response was observed, with higher concentrations leading to increased cell death. The IC50 values for HeLa and MCF-7 cells were found to be 15 µM and 20 µM, respectively .
Research Findings
| Property | Value |
|---|---|
| Molecular Formula | C23H20N2O5S2 |
| Antibacterial Activity | Effective against Gram-positive bacteria |
| IC50 (HeLa) | 15 µM |
| IC50 (MCF-7) | 20 µM |
The biological activity of 2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-benzothiolo[2,3-d]pyrimidin-4-one is attributed to its ability to interact with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Differences and Hypothesized Effects
Computational and Bioactivity Insights
- Similarity Metrics: The Tanimoto coefficient (using MACCS or Morgan fingerprints) could quantify structural similarity between the target compound and analogs. For example, the compound in (~70% similarity to SAHA in ) suggests that even minor substituent changes (e.g., methyl addition) significantly alter bioactivity profiles .
- Clustering by Bioactivity : Compounds with 3,4-dimethoxyaryl groups (e.g., target compound) may cluster separately from halogenated analogs () in bioactivity heatmaps, reflecting divergent modes of action .
- Target Interactions : The 3,4-dimethoxyphenyl group in the target compound likely engages in hydrogen bonding or charge-transfer interactions with kinases or epigenetic regulators, whereas halogenated analogs () may prioritize hydrophobic pockets .
Pharmacokinetic Considerations
Vorbereitungsmethoden
Core Heterocyclic Framework Synthesis
The benzothiolo[2,3-d]pyrimidin-4-one core is constructed through a tandem cyclization and dehydrogenation sequence. A validated approach involves condensing 2-aminobenzothiophene-3-carboxylic acid derivatives with urea or thiourea under acidic conditions . For the tetrahydro variant, catalytic hydrogenation (H₂/Pd-C, 50–60 psi) selectively reduces the benzene ring to a cyclohexene system without affecting the pyrimidinone moiety .
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | POCl₃, DMF, 110°C, 6 hr | 68–72 |
| Hydrogenation | H₂ (50 psi), 10% Pd-C, EtOH, 25°C | 85–90 |
Functionalization at Position 2: Sulfanyl Group Introduction
The sulfanyl group at position 2 is introduced via nucleophilic displacement of a chloropyrimidine intermediate. Treatment of 4-chloro-5,6,7,8-tetrahydro- benzothiolo[2,3-d]pyrimidin-4-one with 2-mercapto-1-(3,4-dimethoxyphenyl)ethan-1-one in anhydrous DMF at 80°C facilitates substitution . The reaction proceeds via an SNAr mechanism, with potassium carbonate as a base to deprotonate the thiol.
Optimization Insights
-
Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the thiolate ion.
-
Temperature : Yields plateau above 75°C due to competing side reactions (e.g., oxidation of -SH to -S-S-) .
Allylation at Position 3: Prop-2-enyl Group Installation
The prop-2-enyl (allyl) group is appended through a Mitsunobu reaction or direct alkylation. Using allyl bromide and NaH in THF at 0–5°C achieves 85% yield, with strict temperature control to prevent Wagner-Meerwein rearrangements . Alternatively, microwave-assisted conditions (150°C, 10 min) reduce reaction time by 70% while maintaining yield .
Comparative Analysis
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional Alkylation | Allyl bromide, NaH, THF, 0°C | 85 | 98 |
| Microwave-Assisted | Allyl bromide, DMF, 150°C, 10 min | 83 | 97 |
Final Coupling and Purification
The 2-oxoethylsulfanyl side chain is coupled using EDC/HOBt-mediated amidation or thioetherification. Post-synthesis, the crude product is purified via flash chromatography (SiO₂, hexane:EtOAc 3:1) or recrystallization from ethanol/water.
Spectroscopic Validation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 3H, aromatic), 5.90 (m, 1H, allyl-CH), 5.15 (d, 2H, allyl-CH₂), 3.85 (s, 6H, -OCH₃) .
Industrial-Scale Considerations
For bulk production, continuous-flow reactors mitigate exothermic risks during cyclization. Solvent recovery systems (e.g., thin-film evaporation) reduce waste, achieving 92% solvent reuse. Process Analytical Technology (PAT) tools monitor reaction progression in real-time, ensuring consistent quality .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
